c-SRC Kinase Inhibitory Potency: 27-fold Improvement Over a Structurally Distinct Phenoxyaniline
The target compound demonstrates an IC₅₀ of 13 nM for inhibition of human c-SRC expressed in mouse NIH/3T3 cells, as measured by BrdU incorporation assay in the presence of 1.5% FCS [1]. In the same assay system, a comparator phenoxyaniline derivative (BDBM50517925/CHEMBL4436308) exhibits an IC₅₀ of 349 nM [1]. This represents a 27-fold higher potency for the target compound, indicating that the specific 5-bromo-2-[4-(sec-butyl)phenoxy] substitution pattern confers substantially enhanced kinase inhibition relative to other phenoxyaniline scaffolds.
| Evidence Dimension | c-SRC kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM |
| Comparator Or Baseline | BDBM50517925 (CHEMBL4436308) - IC₅₀ = 349 nM |
| Quantified Difference | 27-fold lower IC₅₀ (higher potency) |
| Conditions | Human c-SRC expressed in mouse NIH/3T3 cells; 1.5% FCS; BrdU incorporation assay |
Why This Matters
This direct, head-to-head comparison in an identical assay system provides unambiguous evidence that the target compound offers superior c-SRC inhibitory potency, a critical differentiator for researchers developing Src-targeted probes or therapeutics.
- [1] BindingDB. BDBM50517925 (CHEMBL4436308) - IC₅₀ = 349 nM; BDBM50303801 - IC₅₀ = 13 nM. Accessed 2026. View Source
